molecular formula C14H20N6O2S B2789594 2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine CAS No. 2034287-96-0

2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine

Katalognummer B2789594
CAS-Nummer: 2034287-96-0
Molekulargewicht: 336.41
InChI-Schlüssel: GRTSKBSATUNZPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine, also known as CSP, is a synthetic compound that has been studied for its potential use in scientific research. CSP is a pyrazine derivative that is structurally similar to other pyrazine-based compounds, such as pyrazinamide and pyrazole.

Wirkmechanismus

2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine acts as a positive allosteric modulator of GABA(A) receptors, which enhances the activity of these receptors. GABA(A) receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. By enhancing the activity of GABA(A) receptors, 2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine increases the inhibitory tone in the brain, which leads to anxiolytic and sedative effects.
Biochemical and Physiological Effects:
2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine has been shown to have anxiolytic and sedative effects in animal models. In rats, 2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine has been shown to reduce anxiety-like behavior in the elevated plus maze and the light-dark box tests. 2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine has also been shown to increase the duration of pentobarbital-induced sleep in mice. These effects are consistent with the pharmacological profile of a GABA(A) receptor modulator.

Vorteile Und Einschränkungen Für Laborexperimente

2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using standard chemical methods. It has a well-defined chemical structure, which allows for precise dosing and characterization. 2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine has also been shown to have good pharmacokinetic properties in animal models, which suggests that it may have potential for use in humans.
One limitation of 2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well-established. Another limitation is that 2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine has a relatively short half-life in vivo, which may limit its utility in some experimental paradigms.

Zukünftige Richtungen

There are several future directions for research on 2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine. One direction is to further investigate its mechanism of action at the molecular level. Another direction is to study its effects in humans, particularly in the context of anxiety disorders and sleep disorders. Additionally, 2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine could be used as a tool compound to study the role of GABA(A) receptors in the regulation of neuronal excitability and behavior. Finally, 2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine could be used as a starting point for the development of novel GABA(A) receptor modulators with improved pharmacological properties.

Synthesemethoden

2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 2-chloropyrazine with sodium hydride to form 2-pyrazinylsodium. The second step involves the reaction of 2-pyrazinylsodium with 5-cyclopropyl-1,3-dimethylpyrazole-4-carbaldehyde to form 2-[5-cyclopropyl-1-(2-pyrazinyl)pyrazol-3-yl]pyrazine. The final step involves the reaction of 2-[5-cyclopropyl-1-(2-pyrazinyl)pyrazol-3-yl]pyrazine with dimethylsulfamide to form 2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine.

Wissenschaftliche Forschungsanwendungen

2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. 2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine has been shown to modulate the activity of GABA(A) receptors, which are involved in the regulation of neuronal excitability. 2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine has also been shown to have anxiolytic and sedative effects in animal models, which suggests that it may have potential therapeutic applications for anxiety disorders and sleep disorders.

Eigenschaften

IUPAC Name

2-[5-cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-19(2)23(21,22)17-7-8-20-14(11-3-4-11)9-12(18-20)13-10-15-5-6-16-13/h5-6,9-11,17H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTSKBSATUNZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCN1C(=CC(=N1)C2=NC=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.